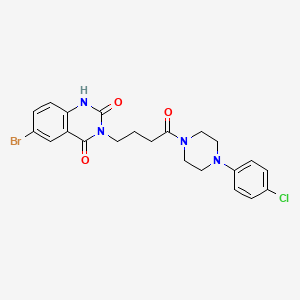

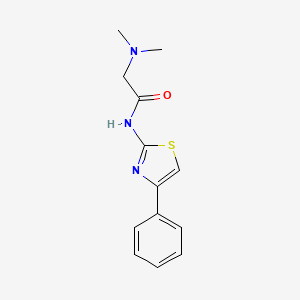

3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide” is a compound that belongs to the class of heterocyclic compounds known as chromenes . It has been studied for its antimicrobial activity and anticonvulsant activity .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Molecular Structure Analysis

The molecular structure of this compound contains a nitrosamine group . The molecular weight is 508.511 .Chemical Reactions Analysis

The reaction of 7-amino-4-methylcoumarin with a number of organic halides leads to the synthesis of new coumarin derivatives . These compounds have shown significant inhibitory activity against the growth of tested bacterial strains .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 508.511 . More specific properties such as density, boiling point, and vapor pressure are not available in the retrieved sources.Scientific Research Applications

Anticancer Activity

3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide: has shown promise as an anticancer agent. Its mechanism of action involves inhibiting cancer cell growth and inducing apoptosis. Researchers are investigating its potential to target specific cancer pathways, making it a valuable candidate for further studies in oncology .

Anti-Inflammatory Properties

The compound displays anti-inflammatory effects by modulating key inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

Antioxidant Activity

Due to its phenolic structure, 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide acts as a potent antioxidant. It scavenges free radicals, protecting cells from oxidative damage. Researchers are exploring its potential in preventing age-related diseases and oxidative stress-related conditions .

Vasorelaxant Effects

The compound has been investigated for its vasorelaxant properties. It interacts with vascular ion channels, potentially improving blood flow and reducing hypertension. Further studies are needed to optimize its efficacy in cardiovascular health .

Neuroprotective Potential

Preliminary research suggests that 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide may have neuroprotective effects. It could mitigate neuronal damage and enhance cognitive function. Researchers are exploring its application in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antimicrobial Activity

The compound exhibits antimicrobial properties against bacteria, fungi, and some parasites. It could be a valuable addition to antimicrobial therapies, especially in drug-resistant strains .

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide may also interact with a variety of cellular targets.

Mode of Action

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide may also influence a variety of biochemical pathways.

Pharmacokinetics

Result of Action

Given the diverse biological activities associated with indole derivatives , it is plausible that this compound could have a wide range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide. For instance, the method used for the preparation of similar compounds has been found to be environmentally friendly and yields excellent results . This suggests that the synthesis and application of 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide could also be influenced by environmental conditions.

Future Directions

The anticonvulsant activity of this compound suggests good prospects for further development of coumarin derivatives as agents with wide spectra of anticonvulsant activity . The development of new effective and safe drugs remains a crucial problem, and the basic development strategy for these drugs consists of discovering compounds with new mechanisms of action .

properties

IUPAC Name |

3-nitro-N-(4-oxo-3-phenylchromen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O5/c25-20-17-11-4-5-12-18(17)29-22(19(20)14-7-2-1-3-8-14)23-21(26)15-9-6-10-16(13-15)24(27)28/h1-13H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPIOAQHMBSCAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2422847.png)

![8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2422853.png)

![Tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2422854.png)

![N-(3-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2422856.png)

![4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2422860.png)

![N-[4-chloro-3-(dimethylcarbamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422861.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2422865.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2422869.png)